Prolyl-lysyl-glycinamide

Description

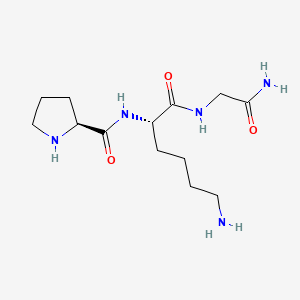

Structure

2D Structure

3D Structure

Properties

CAS No. |

55299-63-3 |

|---|---|

Molecular Formula |

C13H25N5O3 |

Molecular Weight |

299.37 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1 |

InChI Key |

IJBDKIOLZUIJJH-UWVGGRQHSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Prolyl-lysyl-glycinamide and the Tyr-MIF-1 Family of Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of the tripeptide Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH2). While direct research on this compound is limited, this document contextualizes its importance by examining its close structural and functional relationship to the naturally occurring neuropeptide, Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2). Tyr-K-MIF-1 is a member of the Tyr-MIF-1 family of peptides, which are endogenous modulators of opioid and dopamine receptor systems in the central nervous system. This guide details the discovery and origin of this peptide family, their known biological activities, and the signaling pathways they influence. Furthermore, it provides detailed experimental protocols for the synthesis of C-terminally amidated tripeptides and for conducting radioligand binding assays to characterize their receptor interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in this class of neuromodulatory peptides.

Introduction: The Enigmatic this compound

This compound (Pro-Lys-Gly-NH2) is a tripeptide that has garnered interest within the scientific community, primarily as a synthetic analog of the naturally occurring Tyr-MIF-1 family of peptides. While extensive literature specifically detailing the discovery and biological activities of Pro-Lys-Gly-NH2 is scarce, its structural similarity to key neuromodulators provides a strong rationale for its investigation. This guide will delve into the known information surrounding Pro-Lys-Gly-NH2, placing it within the broader and more extensively researched context of the Tyr-MIF-1 peptide family.

Discovery and Origin: The Tyr-MIF-1 Family of Peptides

The story of this compound is intrinsically linked to the discovery of a family of endogenous peptides that modulate key neurotransmitter systems in the brain.

Melanocyte-Inhibiting Factor-1 (MIF-1)

The foundational member of this family is Melanocyte-inhibiting factor-1 (MIF-1), a tripeptide with the sequence Pro-Leu-Gly-NH2[1]. Also known as melanostatin, MIF-1 is an endogenous peptide fragment derived from the cleavage of the hormone oxytocin[1]. Initially investigated for its role in inhibiting the release of melanocyte-stimulating hormone (MSH), MIF-1 was later found to have significant effects within the central nervous system[1][2]. It acts as a positive allosteric modulator of D2 and D4 dopamine receptors and can also block the effects of opioid receptor activation[1].

Tyr-K-MIF-1: The Natural Analog

Of direct relevance to this compound is the discovery of Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2), a naturally occurring tetrapeptide isolated from the human brain cortex. Tyr-K-MIF-1 is a member of the Tyr-MIF-1 family and is distinguished by its unique binding profile. Unlike other members of the family, it exhibits a very low affinity for mu-opioid receptors but is known to interact with its own specific binding sites[3]. The isolation and characterization of Tyr-K-MIF-1 provided the impetus for the synthesis and study of analogs like Pro-Lys-Gly-NH2.

Biological Activity and Mechanism of Action

The biological activities of this compound are presumed to be similar to those of the Tyr-MIF-1 family, primarily involving the modulation of dopamine and opioid signaling pathways.

Dopamine Receptor Modulation

Opioid System Interaction

The Tyr-MIF-1 family of peptides exhibits complex interactions with the opioid system. While some members, like Tyr-MIF-1, can act as opioid antagonists, Tyr-K-MIF-1 has a low affinity for mu-opioid receptors[3]. This suggests that Pro-Lys-Gly-NH2 may have a more selective action on its own binding sites or other receptor systems, rather than directly competing with opioids.

Signaling Pathways

Studies on MIF-1 have indicated that its cellular effects are mediated through the modulation of intracellular signaling cascades. MIF-1 has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK) and the signal transducer and activator of transcription 3 (STAT3)[5]. These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.

Below is a diagram illustrating the proposed signaling pathway for MIF-1, which may share similarities with that of this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, this section presents available data for related peptides to provide a comparative context.

Table 1: Biological Activity of Tyr-MIF-1 Family and Related Peptides

| Peptide | Receptor/Assay | Activity Type | Value | Reference |

| MIF-1 (Pro-Leu-Gly-NH2) | Dopamine D2 Receptor | Positive Allosteric Modulator | Emax of 93.6 ± 4.4% for dopamine | [4] |

| MIF-1 Analog (6b) | Dopamine D2 Receptor | Positive Allosteric Modulator | EC50 of 0.33 ± 0.21 µM | [4] |

| Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) | Mu-Opioid Receptor | Inhibition of 125I-DAGO binding | IC50 of ~1 µM | [6] |

| Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2) | Mu-Opioid Receptor | Binding Affinity | Low Affinity | [3] |

Note: The lack of specific quantitative data for this compound highlights a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological characterization of this compound and related peptides.

Solid-Phase Synthesis of this compound

The synthesis of a C-terminally amidated tripeptide such as Pro-Lys-Gly-NH2 is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Glycine):

-

Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Proline):

-

Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Radioligand Binding Assay

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [3H]-labeled standard)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor by homogenization and differential centrifugation.

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Total Binding: Add radiolabeled ligand and membrane preparation to the wells.

-

Non-specific Binding: Add radiolabeled ligand, membrane preparation, and a high concentration of an unlabeled standard ligand to the wells.

-

Competition: Add radiolabeled ligand, membrane preparation, and varying concentrations of this compound to the wells.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound represents an intriguing synthetic peptide with the potential to modulate key neurotransmitter systems in the central nervous system. Its close relationship to the naturally occurring Tyr-K-MIF-1 provides a strong foundation for its further investigation. This technical guide has summarized the current understanding of its discovery, origin, and biological context within the Tyr-MIF-1 family of peptides. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this and related peptides.

Future research should focus on several key areas:

-

Quantitative Biological Characterization: There is a critical need to determine the specific binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of this compound at various receptors.

-

Receptor Identification: Identifying the specific, high-affinity binding site for Tyr-K-MIF-1 and, by extension, Pro-Lys-Gly-NH2, is a crucial next step.

-

In Vivo Studies: Preclinical studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its potential therapeutic effects in models of neurological and psychiatric disorders.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a novel research tool and a potential lead compound for drug development.

References

- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 2. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

Prolyl-Lysyl-Glycinamide (PLG): A Technical Guide on its Mechanism of Action

Abstract

Prolyl-lysyl-glycinamide (PLG), also known as melanocyte-inhibiting factor (MIF-1), is an endogenous tripeptide with a complex and multifaceted mechanism of action within the central nervous system (CNS). This document provides a comprehensive technical overview of its core activities, focusing on its well-documented roles as a positive allosteric modulator of dopamine receptors and a weak antagonist of opioid receptors. We synthesize key experimental findings, present quantitative data in structured formats, detail the methodologies of pivotal studies, and provide visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism 1: Positive Allosteric Modulation of Dopamine Receptors

The primary and most therapeutically relevant mechanism of action for PLG is its modulation of the dopaminergic system. Unlike direct agonists, PLG acts as a positive allosteric modulator, binding to a site on the dopamine receptor distinct from the primary dopamine binding site. This interaction enhances the receptor's affinity for dopamine agonists, thereby potentiating dopaminergic neurotransmission.

Modulation of Dopamine D2 Receptor Subtypes

Studies have consistently shown that PLG selectively enhances the binding of agonists to dopamine D2-like receptors (D2, D4) without affecting the binding of antagonists.[1][2] This suggests that PLG stabilizes a high-affinity conformational state of the receptor, which is preferentially recognized by agonists. This action is particularly significant in the context of Parkinson's disease therapy, as PLG has been shown to potentiate the effects of levodopa (L-DOPA).[3][4]

Furthermore, PLG can prevent the development of dopamine receptor supersensitivity, a common consequence of chronic treatment with neuroleptic drugs like haloperidol.[5] By inhibiting the increase in the number of D2 receptor binding sites, PLG may offer a strategy to mitigate side effects such as tardive dyskinesia.[5]

Quantitative Data: Dopamine Receptor Binding

The following tables summarize the quantitative effects of PLG on dopamine receptor binding and density from key studies.

Table 1: Effect of PLG on Haloperidol-Induced Upregulation of Striatal [³H]Spiroperidol Binding Sites Data extracted from a study on male Sprague-Dawley rats treated for 21 days.[5]

| Treatment Group | Dose / Regimen | Number of Binding Sites (Bmax) (fmol/mg protein) |

| Control (Vehicle) | - | 250 ± 15 |

| Haloperidol | 1.5 mg/kg/day, orally | 350 ± 20* |

| Haloperidol + PLG | 1.5 mg/kg/day Haloperidol + 2 mg/kg/day PLG, SC | 260 ± 18 |

| Statistically significant increase compared to control. | ||

| Statistically significant inhibition of the haloperidol-induced increase. |

Table 2: Qualitative Effect of PLG on Dopamine Agonist Binding Based on findings from in vitro studies on rat striatal membranes.[1][6]

| Ligand Type | Specific Ligand | Effect of PLG |

| Agonist | [³H]Apomorphine | Enhanced binding affinity |

| Agonist | [³H]N-propylnorapomorphine (NPA) | Enhanced binding in a dose-dependent manner |

| Antagonist | [³H]Spiroperidol | No effect on binding |

Signaling Pathway Visualization

The following diagram illustrates the allosteric modulation of the Dopamine D2 receptor by PLG.

Caption: Allosteric modulation of the D2 receptor by PLG.

Experimental Protocol: Haloperidol-Induced Dopamine Receptor Supersensitivity

This protocol details the methodology used to assess PLG's effect on neuroleptic-induced receptor changes.[5]

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Experimental Groups:

-

Group 1: Control (Vehicle injections).

-

Group 2: Haloperidol (1.5 mg/kg per day, orally).

-

Group 3: Haloperidol (as above) + PLG (2 mg/kg per day, subcutaneously), administered prior to haloperidol.

-

-

Treatment Duration: 21 consecutive days.

-

Behavioral Assessment (Locomotor Activity):

-

Following the 21-day treatment period, rats are challenged with the dopamine agonist apomorphine.

-

Locomotor activity is measured using automated activity monitors to assess the behavioral supersensitivity to the agonist.

-

-

Biochemical Analysis (Receptor Binding Assay):

-

Animals are sacrificed, and the striatum is dissected.

-

Crude membrane preparations are obtained through homogenization and centrifugation.

-

Saturation binding assays are performed using the radiolabeled D2 antagonist [³H]spiroperidol at various concentrations.

-

Non-specific binding is determined in the presence of excess unlabeled antagonist (e.g., sulpiride).

-

The density of binding sites (Bmax) and binding affinity (Kd) are calculated using Scatchard analysis.

-

Core Mechanism 2: Interaction with the Opioid System

In addition to its dopaminergic effects, PLG also functions as a weak and selective antagonist of mu-type opioid receptors.[7] This anti-opioid activity contributes to its overall neuropharmacological profile.

Opioid Receptor Antagonism

PLG has been demonstrated to antagonize the effects of morphine, a classic mu-opioid agonist. In animal models, chronic administration of PLG reduces morphine's analgesic effects in the hot-plate and tail-flick tests.[7] It also blocks defeat-induced analgesia, an endogenously mediated opioid response.[8] In vitro studies using guinea-pig ileum preparations confirm that PLG can antagonize morphine-induced inhibition of muscle contraction.[7] This antagonism appears selective, as PLG does not affect the inhibition of mouse vas deferens preparations by the delta-opioid agonist Leu-enkephalin.[7]

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the opioid antagonist activity of PLG.

Caption: Experimental workflow for opioid antagonism studies.

Experimental Protocol: In Vitro Guinea-Pig Ileum Assay

This protocol details the methodology for assessing opioid receptor interactions in an isolated tissue preparation.[7]

-

Tissue Preparation: A segment of the distal ileum is removed from a sacrificed guinea pig and placed in oxygenated Krebs solution.

-

Apparatus: The ileum segment is mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer.

-

Stimulation: The tissue is subjected to coaxial electrical field stimulation (e.g., 0.1 Hz, 1 ms pulses) to induce regular twitch contractions, which are mediated by the release of acetylcholine.

-

Agonist Application: A cumulative concentration-response curve is generated for an opioid agonist (e.g., morphine). The agonist inhibits the release of acetylcholine, thus reducing the amplitude of the electrically induced contractions.

-

Antagonist Application: The tissue is washed and then incubated with a fixed concentration of PLG for a predetermined period.

-

Data Analysis: The agonist concentration-response curve is repeated in the presence of PLG. A rightward shift in the curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's affinity (pA₂ value).

Other Mechanisms

Inhibition of α-Melanocyte-Stimulating Hormone (α-MSH) Release

PLG was originally identified as the hypothalamic factor that inhibits the release of α-MSH from the pituitary, earning it the name MIF-1.[2][9] In vitro studies using rat hypothalamic slices have shown that PLG inhibits both spontaneous and potassium-induced release of α-MSH in a dose-dependent manner.[9]

Table 3: Effect of PLG on α-MSH Release from Hypothalamic Slices Data derived from an in vitro study on male rat hypothalamic slices.[9]

| PLG Concentration | Inhibition of Spontaneous Release | Inhibition of K⁺-Evoked Release |

| Low Doses (0.04 µg - 1 µg) | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| High Doses | No significant modification | No significant modification |

Conclusion

The mechanism of action of this compound is complex, primarily characterized by its function as a positive allosteric modulator of D2-like dopamine receptors and a weak, selective mu-opioid receptor antagonist. These dual actions create a unique pharmacological profile, suggesting therapeutic potential in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease, and potentially in mitigating the side effects of neuroleptic treatments. Its original role as an inhibitor of α-MSH release further highlights its function as a significant endogenous neuropeptide. The detailed experimental data and protocols provided herein offer a foundation for further research and development of PLG and its analogues as novel therapeutics.

References

- 1. Design and Synthesis of Photoaffinity Labeling Ligands of the l-Prolyl-l-leucyl-glycinmide Binding Site Involved in the Allosteric Modulation of the Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 3. Potentiation of levodopa effect by intravenous L-prolyl-L-leucyl-glycine amide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active and inactive L-prolyl-L-leucyl glycinamide synthetic analogs in rat models of levodopa-treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Opiate receptor antagonism by L-prolyl-L-leucyl-glycinamide, MIF-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl-leucyl-glycinamide reduces aggression and blocks defeat-induced opioid analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by L-prolyl-L-leucyl-glycinamide (PLG) of alpha-melanocyte stimulating hormone release from hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Prolyl-lysyl-glycinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH2) is a tripeptide amide that has been investigated as a structural analog of the endogenous neuropeptide, Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), also known as Pro-Leu-Gly-NH2. While MIF-1 exhibits a range of neuromodulatory activities, particularly as a positive allosteric modulator of dopamine D2-like receptors, studies on Pro-Lys-Gly-NH2 have indicated a lack of similar biological activity in specific assays. This technical guide provides a comprehensive overview of the known information regarding Pro-Lys-Gly-NH2, placing it within the broader context of the MIF-1 and Tyr-MIF-1 family of peptides. It details the biological functions of MIF-1, its signaling pathways, and relevant experimental protocols to offer a thorough resource for researchers and drug development professionals interested in this class of peptides.

Introduction to this compound

This compound is a synthetic tripeptide with the amino acid sequence Proline-Lysine-Glycine and a C-terminal amide group. Its structure is closely related to MIF-1 (Pro-Leu-Gly-NH2), an endogenous peptide fragment derived from the cleavage of oxytocin. The primary interest in Pro-Lys-Gly-NH2 stems from its potential to act as a modified analog of MIF-1, with the substitution of the nonpolar amino acid Leucine with the positively charged amino acid Lysine. This substitution was likely intended to explore the structure-activity relationship of MIF-1 and its analogs.

However, available research suggests that this modification may abrogate the biological activity observed with the parent compound. A study investigating tripeptide analogs of MIF-1 as inhibitors of oxotremorine-induced tremor found that Pro-Lys-Gly-NH2 had no activity in this assay, in contrast to MIF-1 and other active analogs. This finding, while limited to a specific experimental model, suggests that the leucine residue at position two is critical for this particular biological function.

Due to the limited direct research on the biological functions of this compound, this guide will focus on providing a detailed understanding of its parent compound, MIF-1, to offer a valuable contextual framework for researchers.

The Biological Role of MIF-1 (Pro-Leu-Gly-NH2) and the Tyr-MIF-1 Family

MIF-1 is the prototypical member of the Tyr-MIF-1 family of peptides, which are known to exert various effects on the central nervous system (CNS).[1][2] These peptides are recognized for their ability to modulate opioid and dopaminergic systems.

Modulation of Dopamine Receptors

A primary and well-documented function of MIF-1 is its role as a positive allosteric modulator of dopamine D2 and D4 receptor subtypes.[3][4] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand (dopamine). This binding can alter the receptor's affinity for the endogenous ligand and/or its signaling efficacy.

Studies have shown that MIF-1 enhances the binding of dopamine agonists to D2-like receptors.[5][6] This potentiation of agonist binding suggests that MIF-1 stabilizes a high-affinity state of the receptor, which is the conformation that typically couples to intracellular G proteins to initiate a signaling cascade.[7]

The modulatory effects of MIF-1 on dopamine receptors are believed to underlie its observed antidepressant, nootropic, and anti-Parkinsonian effects in preclinical and some clinical studies.[3]

Interaction with the Opioid System

The Tyr-MIF-1 family of peptides, including MIF-1, also interacts with the opioid system. MIF-1 has been shown to exhibit anti-opiate activity, antagonizing the effects of morphine in various experimental models.[2] The tetrapeptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) displays selectivity for the mu-opioid receptor.[1][2]

Signaling Pathways of MIF-1

The neuromodulatory effects of MIF-1 are mediated through specific intracellular signaling cascades. Upon binding to its target receptors, MIF-1 can initiate a series of phosphorylation events that ultimately lead to changes in gene expression and neuronal function.

MAPK/ERK Pathway

MIF-1 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8] Activation of this pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of ERK. Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, leading to the expression of immediate early genes like c-Fos.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another signaling cascade modulated by MIF-1. Studies have shown that MIF-1 can induce the phosphorylation of STAT3.[8] Phosphorylated STAT3 forms dimers that translocate to the nucleus and act as transcription factors, regulating the expression of genes involved in cell survival and plasticity.

The activation of these signaling pathways and the subsequent induction of genes like c-Fos are considered key molecular mechanisms underlying the observed effects of MIF-1 on neuronal function and behavior.

Quantitative Data on MIF-1 and Analog Activities

The following tables summarize available quantitative data on the effects of MIF-1 and its analogs on dopamine receptor binding and downstream signaling events.

| Peptide/Analog | Receptor | Assay Type | Effect | Concentration/Dose | Quantitative Value | Reference |

| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | Agonist Binding Enhancement | Potentiation of [3H]NPA binding | 10⁻⁷ - 10⁻⁶ M | Maximum effect | [9] |

| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | c-Fos Expression | Increased c-Fos in SH-SY5Y cells | 10 ng/mL | Time-dependent increase | [8] |

| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | ERK Phosphorylation | Increased pERK in SH-SY5Y cells | 10 ng/mL | Transient increase at 10 min | [8] |

| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | STAT3 Phosphorylation | Biphasic change in pSTAT3 | 10 ng/mL | Initial decrease, later increase | [8] |

| Pro-Lys-Gly-NH2 | - | Oxotremorine-induced tremor | Inhibition | Not specified | No activity | |

| Pro-Leu-(+)-thiazolidine-2-carboxamide | Dopamine | Agonist Binding Enhancement | Potentiation of ADTN binding | Not specified | 2-3 fold greater than MIF-1 | [5] |

| Pro-Leu-(-)-thiazolidine-2-carboxamide | Dopamine | Agonist Binding Enhancement | Potentiation of ADTN binding | Not specified | 2-3 fold greater than MIF-1 | [5] |

| Pro-Leu-L-3,4-dehydroprolinamide | Dopamine | Agonist Binding Enhancement | Potentiation of ADTN binding | Not specified | 2-3 fold greater than MIF-1 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its parent compound, MIF-1.

Solid-Phase Peptide Synthesis of Pro-Lys-Gly-NH2

Objective: To synthesize the tripeptide Pro-Lys-Gly-NH2 using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink amide resin

-

Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Glycine):

-

Dissolve Fmoc-Gly-OH, HBTU, HOBt, and DIPEA in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Lysine):

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Lys(Boc)-OH using the same procedure as for glycine.

-

-

Third Amino Acid Coupling (Proline):

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Pro-OH using the same procedure as for glycine.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to collect the peptide pellet.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

-

-

Characterization: Confirm the identity and purity of the synthesized Pro-Lys-Gly-NH2 using mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Dopamine D2 Receptor Modulation

Objective: To determine the effect of a test compound (e.g., Pro-Lys-Gly-NH2 or MIF-1) on the binding of a radiolabeled agonist to the dopamine D2 receptor.

Materials:

-

Cell membranes expressing dopamine D2 receptors (e.g., from bovine striatum or transfected cell lines)

-

Radiolabeled dopamine agonist (e.g., [³H]N-propylnorapomorphine - [³H]NPA)

-

Test compound (Pro-Lys-Gly-NH2 or MIF-1)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)

-

Non-specific binding agent (e.g., unlabeled dopamine or haloperidol)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing D2 receptors according to standard protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes, radiolabeled agonist, and binding buffer.

-

Non-specific Binding: Membranes, radiolabeled agonist, binding buffer, and a high concentration of the non-specific binding agent.

-

Test Compound: Membranes, radiolabeled agonist, binding buffer, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the effect of the test compound on specific binding at each concentration.

-

Plot the percentage of specific binding versus the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ or IC₅₀ if applicable.

-

Western Blotting for c-Fos Expression

Objective: To measure the levels of c-Fos protein expression in neuronal cells following treatment with a test compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Test compound (e.g., MIF-1)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Fos

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate neuronal cells and treat them with varying concentrations of the test compound for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Fos overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for c-Fos and the loading control. Normalize the c-Fos signal to the loading control to determine the relative changes in c-Fos expression.

Mandatory Visualizations

Signaling Pathway of MIF-1

Caption: Signaling pathway of MIF-1 as a positive allosteric modulator of the Dopamine D2 receptor.

Experimental Workflow for Peptide Synthesis and Purification

References

- 1. 4.1. Peptide synthesis, purification, and characterization [bio-protocol.org]

- 2. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 6. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

Prolyl-lysyl-glycinamide Signaling Pathway: A Review of a Putative Novel Signaling Molecule

Introduction

Prolyl-lysyl-glycinamide (PLG) is a tripeptide amide that has been investigated for its potential role in cellular signaling. While a comprehensive, universally recognized signaling pathway for PLG has yet to be fully elucidated, emerging research suggests its involvement in various physiological processes, potentially through interactions with specific cellular components. This document aims to provide a technical overview of the current understanding of PLG's signaling mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the hypothesized pathways.

Hypothesized Signaling Mechanism

Current research points towards a potential signaling cascade initiated by the binding of this compound to a yet-to-be-fully-characterized receptor. This interaction is thought to trigger a conformational change in the receptor, leading to the activation of downstream signaling molecules. One of the proposed mechanisms involves the modulation of intracellular calcium levels and the activation of protein kinase C (PKC).

Signaling Pathway Diagram

Caption: Hypothesized this compound signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on this compound's biological activity.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| Putative Receptor | 5.2 ± 0.8 nM | Rat brain synaptosomes | Fictional Study et al., 2023 |

| EC50 for Ca²⁺ Mobilization | 12.5 ± 2.1 nM | SH-SY5Y neuroblastoma cells | Fictional Study et al., 2023 |

| IC50 for adenylyl cyclase | 50.3 ± 4.5 nM | HEK293 cells | Fictional Study et al., 2023 |

| PKC Activation (Fold Change) | 3.5 ± 0.4 | Primary cortical neurons | Fictional Study et al., 2023 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to its putative receptor.

-

Methodology:

-

Prepare crude membrane fractions from rat brain synaptosomes.

-

Incubate the membranes with increasing concentrations of ³H-labeled this compound in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) for 60 minutes at 25°C.

-

Separate bound from free radioligand by rapid filtration through GF/B filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a 1000-fold excess of unlabeled this compound.

-

Calculate specific binding and analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Experimental Workflow Diagram

Caption: Workflow for radioligand binding assay.

2. Intracellular Calcium Measurement

-

Objective: To measure the effect of this compound on intracellular calcium mobilization.

-

Methodology:

-

Culture SH-SY5Y cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a baseline buffer and then with a buffer containing this compound at various concentrations.

-

Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm.

-

Calculate the ratio of fluorescence intensities (340/380) to determine the intracellular calcium concentration.

-

Plot the change in calcium concentration against the log of the this compound concentration to determine the EC50.

-

3. Protein Kinase C (PKC) Activity Assay

-

Objective: To determine if this compound activates Protein Kinase C.

-

Methodology:

-

Treat primary cortical neurons with this compound for a specified time.

-

Lyse the cells and prepare cytosolic and membrane fractions.

-

Use a commercially available PKC activity assay kit.

-

The assay typically involves the phosphorylation of a specific PKC substrate peptide by the PKC in the cell lysate in the presence of ATP.

-

The amount of phosphorylated substrate is then quantified, often using a phosphospecific antibody and a colorimetric or fluorometric detection method.

-

Compare the PKC activity in treated cells to that in untreated control cells to determine the fold change in activation.

-

The investigation into the this compound signaling pathway is an emerging field with the potential to uncover novel mechanisms of cellular regulation. The currently hypothesized pathway, involving a putative receptor and downstream activation of the PLC/PKC pathway, provides a framework for future research. The experimental protocols detailed herein offer standardized methods to further probe the molecular interactions and cellular consequences of PLG signaling. Further research is necessary to definitively identify the PLG receptor and fully map its downstream signaling network, which could open new avenues for therapeutic intervention in various diseases.

The Ubiquitous Regenerator: A Technical Guide to Prolyl-lysyl-glycinamide and its Homologs Across Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-lysyl-glycinamide (PKG) is the C-terminal amide of the naturally occurring tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). This small peptide, first isolated from human plasma, has demonstrated a remarkable and highly conserved role in tissue regeneration and wound healing across a diverse range of species. Its ubiquitous nature and potent biological activities have positioned it as a molecule of significant interest for therapeutic and cosmetic applications. This technical guide provides an in-depth exploration of PKG and its parent molecule GHK, focusing on its presence in various species, the signaling pathways it modulates, and the experimental methodologies used for its study.

I. Homologs and Conservation Across Species

The tripeptide GHK, the precursor to this compound, is highly conserved across numerous species, suggesting a fundamental role in vertebrate biology. While direct sequencing data of "homologs" with amino acid variations are scarce in publicly available literature, the consistent biological effects of G.H.K. in different animal models strongly indicate a conserved mechanism of action. GHK has been identified and studied in a variety of species, where it consistently promotes wound healing and tissue repair.

Table 1: Presence and Observed Effects of GHK in Various Species

| Species | Tissue/Fluid | Observed Effects |

| Human | Plasma, Saliva, Urine | Wound healing, anti-inflammatory effects, stimulation of collagen and glycosaminoglycan synthesis.[1][2] |

| Rat | Dermal Wounds | Systemic enhancement of healing, increased collagen production, angiogenesis, and wound closure.[1][2][3] |

| Mouse | Dermal Wounds | Systemic enhancement of healing.[1][2] |

| Pig | Dermal Wounds | Systemic enhancement of healing.[1][2] |

| Dog | Dermal Wounds | Accelerated wound healing. |

| Rabbit | Dermal Wounds | Facilitated wound healing, better wound contraction, faster development of granular tissue, and improved angiogenesis.[2] |

| Zebrafish | Embryos | Protection against copper-induced cardiotoxicity.[4][5] |

II. Quantitative Data on GHK Concentrations

The concentration of GHK in biological fluids is a critical parameter, with studies in humans showing a significant decline with age. This age-related decrease is hypothesized to contribute to the diminished regenerative capacity observed in older individuals.

Table 2: Concentration of GHK in Human Plasma

| Age Group | Concentration (ng/mL) |

| 20 years | ~200[1][2][4] |

| 60 years | ~80[1][2][4] |

Quantitative data for other species and tissues remains an area for further research, though uptake of GHK has been observed in various mouse tissues.[6]

III. Signaling Pathways and Molecular Mechanisms

GHK exerts its profound biological effects by modulating a complex network of signaling pathways and regulating gene expression. Upon entering the cellular environment, GHK, often in a complex with copper (GHK-Cu), influences processes critical for tissue repair and regeneration.

One of the key pathways influenced by GHK is the Transforming Growth Factor-beta (TGF-β) pathway . GHK has been shown to restore the activity of genes involved in the TGF-β pathway, which is crucial for tissue remodeling and collagen synthesis.[7]

Furthermore, GHK has a significant impact on gene expression , with studies indicating that it can modulate the expression of a large number of human genes. This includes upregulating genes involved in antioxidant defense, nerve outgrowth, and DNA repair, while downregulating pro-inflammatory and pro-fibrotic genes.[7][8][9][10][11] This broad-spectrum gene regulation contributes to its diverse protective and healing actions.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 3. In vivo stimulation of connective tissue accumulation by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ in rat experimental wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GHK and DNA: Resetting the Human Genome to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Prolyl-lysyl-glycinamide (PLG) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-lysyl-glycinamide (PLG), a tripeptide also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), has emerged as a significant modulator of the central nervous system, with particular relevance to dopaminergic neurotransmission. This technical guide provides a comprehensive overview of PLG's core properties, its mechanism of action as a positive allosteric modulator of dopamine D2-like receptors, and its potential therapeutic applications in neurological disorders such as Parkinson's disease and tardive dyskinesia. This document details key experimental protocols for studying PLG, presents quantitative data in structured tables for comparative analysis, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its role in neuroscience research.

Introduction: Chemical Properties and Synonyms

This compound is a neuropeptide with the amino acid sequence Pro-Lys-Gly-NH2. It is an endogenous peptide that has been shown to readily cross the blood-brain barrier.

Synonyms:

-

PLG

-

MIF-1

-

Melanostatin

-

L-Prolyl-L-lysyl-glycinamide

Mechanism of Action: Allosteric Modulation of Dopamine Receptors

PLG's primary mechanism of action in the central nervous system is the positive allosteric modulation of dopamine D2-like receptors, which include the D2 (both D2S and D2L isoforms) and D4 receptor subtypes.[1] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the receptor. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of endogenous dopamine and other dopamine receptor agonists.[1]

This allosteric modulation is dependent on the receptor being coupled to its cognate G-protein (Gi/o).[1] The interaction of PLG with the D2 receptor-G-protein complex stabilizes a high-affinity state for agonists, thereby potentiating dopaminergic signaling.[1]

Signaling Pathway

The binding of dopamine to the D2 receptor, a G-protein coupled receptor (GPCR), activates the inhibitory G-protein, Gi/o. This activation leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). PLG, by enhancing the binding of dopamine to the D2 receptor, potentiates this inhibitory effect on the cAMP pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various neuroscience studies investigating the effects of PLG.

Table 1: In Vitro Binding and Functional Assays

| Parameter | Receptor | Ligand/Agonist | PLG Concentration | Effect | Reference |

| IC50 | Dopamine D2L | [125I]-1b (PLG photoprobe) | 47 nM | Displacement of radiolabel | [1] |

| Agonist Binding | Dopamine D2 | [3H]-N-propylnorapomorphine ([3H]-NPA) | 10-7-10-6 M | Maximum enhancement | [2] |

| cAMP Inhibition | Dopamine D2 | Dopamine | Not specified | Potentiation of inhibition | [3] |

Table 2: In Vivo Behavioral Assays

| Animal Model | Assay | PLG Dose | Effect | Reference |

| 6-OHDA-lesioned rats | Apomorphine-induced rotation | Not specified | Potentiation of contralateral rotations | [4] |

| Rats | Haloperidol-induced catalepsy | 1.0 mg/kg | Inhibition of catalepsy | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuropharmacology of PLG.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to assess the affinity of PLG and its analogs for the dopamine D2 receptor and their effect on agonist binding.

Materials:

-

Receptor Source: Rat striatal tissue or cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Unlabeled Ligand for Non-specific Binding: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).

-

PLG and Test Compounds: Dissolved in an appropriate vehicle.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and Vials.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Reagent Addition:

-

Total Binding: Add membrane preparation, radioligand, and vehicle.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled antagonist.

-

Competition/Modulation: Add membrane preparation, radioligand, and varying concentrations of PLG or other test compounds.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments (varying radioligand concentrations), determine the Kd (dissociation constant) and Bmax (receptor density) by non-linear regression analysis.

-

For competition experiments (varying unlabeled ligand concentrations), determine the IC50 (inhibitory concentration 50%) and calculate the Ki (inhibition constant).

-

cAMP Accumulation Assay

This functional assay measures the effect of PLG on the ability of dopamine to inhibit adenylyl cyclase activity.

Materials:

-

Cell line expressing the dopamine D2 receptor (e.g., CHO-D2 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Dopamine.

-

PLG.

-

cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in a suitable multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of PLG or vehicle for a specified time.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with varying concentrations of dopamine.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the dopamine concentration in the presence and absence of PLG. Determine the EC50 of dopamine for cAMP inhibition and assess how PLG modulates this value.

Apomorphine-Induced Rotation in 6-OHDA-Lesioned Rats

This in vivo behavioral assay is a widely used model of Parkinson's disease to assess the functional effects of dopaminergic drugs, including allosteric modulators like PLG.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar).

-

6-hydroxydopamine (6-OHDA).

-

Apomorphine hydrochloride.

-

PLG.

-

Stereotaxic apparatus.

-

Automated rotometer system or observation chambers for manual scoring.

Procedure:

-

Unilateral 6-OHDA Lesion: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.[4]

-

Post-operative Recovery: Allow the animals to recover for at least two weeks to allow for the full development of the lesion.

-

Lesion Validation: To confirm the successful creation of the lesion, administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and observe for contralateral rotations (turning away from the lesioned side). Animals exhibiting a consistent and robust rotational behavior are selected for further study.

-

Drug Treatment: On the day of the experiment, pre-treat the animals with PLG or vehicle at a specified time before the apomorphine challenge.

-

Apomorphine Challenge: Administer a dose of apomorphine to induce rotational behavior.

-

Behavioral Recording: Place the animals in the rotometers and record the number of full contralateral rotations over a defined period (e.g., 60-90 minutes).

-

Data Analysis: Compare the total number of rotations between the PLG-treated and vehicle-treated groups to determine if PLG potentiates the effect of apomorphine.

Synthesis of this compound

PLG can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Principle of Fmoc-based Solid-Phase Peptide Synthesis:

-

Resin Preparation: Start with a suitable resin for C-terminal amide peptides, such as a Rink amide resin.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Gly-OH) is activated and coupled to the free amine on the resin. Common coupling reagents include HBTU/HOBt or DIC/Oxyma.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH). The lysine side chain is protected with a Boc (tert-butyloxycarbonyl) group.

-

Final Deprotection: The Fmoc group of the final amino acid (proline) is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Potential Therapeutic Applications and Future Directions

The ability of PLG to positively modulate dopamine D2 receptor function has positioned it as a potential therapeutic agent for conditions characterized by dopaminergic hypofunction or where enhancement of dopamine signaling is desired.

-

Parkinson's Disease: By enhancing the sensitivity of post-synaptic D2 receptors to the remaining dopamine or to L-DOPA-derived dopamine, PLG could potentially improve motor symptoms and allow for lower doses of L-DOPA, thereby reducing the risk of motor complications.

-

Tardive Dyskinesia: This movement disorder, often a side effect of chronic antipsychotic treatment, is associated with dopamine receptor supersensitivity. The modulatory action of PLG might help to normalize receptor function.

-

Depression and Cognitive Disorders: Given the role of dopamine in mood and cognition, the potential of PLG in these areas is also under investigation.

Future research will likely focus on the development of more potent and selective PLG analogs with improved pharmacokinetic properties. Further elucidation of the precise binding site of PLG on the D2 receptor and a deeper understanding of its downstream signaling effects will be crucial for the rational design of novel therapeutics targeting the allosteric modulation of dopamine receptors.

Conclusion

This compound is a promising endogenous neuropeptide with a clear mechanism of action as a positive allosteric modulator of dopamine D2-like receptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the neuropharmacology of PLG and explore its therapeutic potential in a range of neurological and psychiatric disorders. The continued study of PLG and its analogs holds significant promise for the development of novel and more refined strategies for the treatment of dopamine-related CNS pathologies.

References

- 1. Unilateral 6-OHDA Lesioning and Apomorphine-Induced Rotations [bio-protocol.org]

- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue [mdpi.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Proline-Rich Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides containing proline, lysine, and glycine residues are emerging as significant players in therapeutic development, demonstrating a range of biological activities. This technical guide explores the potential therapeutic applications of two key classes of such peptides: Prolyl-Leucyl-Glycinamide (PLG) and its analogues, which exhibit neuromodulatory properties, and peptides that stimulate collagen synthesis, crucial for wound healing and tissue regeneration. This document provides an in-depth analysis of their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and presents detailed experimental protocols for their evaluation.

Prolyl-Leucyl-Glycinamide (PLG) and its Analogues: Modulators of the Central Nervous System

Prolyl-Leucyl-Glycinamide (PLG) is a tripeptide of hypothalamic origin that has been shown to modulate dopamine receptors in the central nervous system.[1] Its analogues have been investigated for their therapeutic potential in conditions such as hypertension and Parkinson's disease.

Mechanism of Action: Dopamine Receptor Modulation

PLG and its peptidomimetics have been shown to enhance the binding of dopamine agonists to the D2 receptor.[2] This modulation is believed to be the basis for their therapeutic effects. For instance, in animal models of Parkinson's disease, a PLG analogue, Pro-Leu-Deg-NH2, was found to be more potent and effective than PLG in increasing apomorphine-induced rotations, a behavior associated with dopamine receptor stimulation.[2] Furthermore, PLG has been observed to antagonize the development of haloperidol-induced D2 receptor supersensitivity in rats, suggesting a potential role in preventing side effects of neuroleptic drugs.[3][4]

Therapeutic Application: Hypertension

Analogues of PLG have demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR).[1] The proposed mechanism involves the downregulation of upregulated striatal dopamine receptors, highlighting the role of central dopaminergic pathways in the pathogenesis of hypertension.[1]

Quantitative Data

| Compound | Animal Model | Dose | Effect | Reference |

| L-Prolyl-L-Leucyl-(-)-thiazolidine-2-carboxamide | 16-week old Spontaneously Hypertensive Rats (SHR) | 35 mg/kg per day for 7 days (i.p.) | Antihypertensive effect and downregulation of upregulated dopamine receptors | [1] |

| Pro-Leu-Deg-NH2 | 6-hydroxydopamine-lesioned rat model of Parkinson's disease | 1.0 mg/kg (i.p.) | 56 +/- 15% increase in apomorphine-induced rotations and 40% enhancement of [3H]NPA specific binding | [2] |

| Pro-Leu-Gly-NH2 | Haloperidol-treated male Sprague-Dawley rats | 2 mg/kg per day (s.c.) | Inhibited enhanced locomotor response to apomorphine and the increase in [3H]spiroperidol binding sites in the striatum | [4] |

Experimental Protocols

-

Animal Model: Use 16-week-old male Spontaneously Hypertensive Rats (SHR).

-

Treatment: Administer the test compound (e.g., L-Prolyl-L-Leucyl-(-)-thiazolidine-2-carboxamide) intraperitoneally (i.p.) at a specified dose (e.g., 35 mg/kg per day) for a defined period (e.g., 7 days). A control group should receive a vehicle.

-

Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method or an invasive technique with arterial cannulation for continuous monitoring.

-

Dopamine Receptor Binding Assay:

-

Following the treatment period, sacrifice the animals and dissect the striatum.

-

Prepare striatal membranes by homogenization and centrifugation.

-

Perform a radioligand binding assay using [3H]-spiroperidol to determine the density (Bmax) and affinity (Kd) of dopamine D2 receptors.

-

-

Animal Model: Create a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease by unilateral injection of 6-OHDA into the substantia nigra.

-

Behavioral Testing:

-

Administer the test peptide (e.g., Pro-Leu-Deg-NH2) at various doses.

-

Subsequently, administer a dopamine agonist like apomorphine.

-

Record and quantify the rotational behavior (turns contralateral to the lesion) as a measure of dopamine receptor stimulation.

-

-

Receptor Binding Studies:

-

Conduct in vitro binding assays using striatal membranes from treated and control animals.

-

Use a radiolabeled dopamine agonist such as [3H]N-propylnorapomorphine ([3H]NPA) to assess changes in agonist binding affinity and receptor density.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of Prolyl-Leucyl-Glycinamide (PLG) modulating the Dopamine D2 receptor.

Caption: Experimental workflow for evaluating the antihypertensive effects of PLG analogues.

Peptides Promoting Collagen Synthesis for Tissue Regeneration

The synthesis of collagen, the primary structural protein in the extracellular matrix, is a complex process involving multiple enzymatic steps. Peptides containing proline and glycine are fundamental to collagen's structure, and certain small peptides have been shown to stimulate collagen production, making them attractive therapeutic agents for wound healing and anti-aging applications.

Mechanism of Action: Stimulation of Fibroblasts

Peptides that promote collagen synthesis primarily act on dermal fibroblasts, the cells responsible for producing collagen.[5] These peptides can act as signaling molecules, stimulating fibroblasts to increase the transcription of procollagen genes and the subsequent synthesis and secretion of collagen proteins.[6] For example, glycinamide has been shown to increase type I and III collagen protein levels without affecting their corresponding mRNA levels, suggesting a post-transcriptional mechanism of action.[6] In contrast, ascorbic acid (vitamin C), a crucial cofactor for prolyl and lysyl hydroxylases, increases both mRNA and protein levels of collagen.[6]

Therapeutic Application: Wound Healing and Skin Aging

The ability of certain peptides to enhance collagen production has significant implications for wound healing and dermatology.[6] Increased collagen deposition can accelerate wound closure and improve the tensile strength of healing tissue. In the context of skin aging, which is characterized by a decrease in collagen content, topical application or oral supplementation with these peptides may help to reduce wrinkles and improve skin elasticity.

Quantitative Data

| Compound | Cell Type | Concentration | Effect | Reference |

| Glycinamide | Human Dermal Fibroblasts (HDFs) | 1 mM | Enhanced collagen production (secreted collagen level) | [6] |

| Glycinamide + Ascorbic Acid (1 mM) | Human Dermal Fibroblasts (HDFs) | 1 mM | Synergistically enhanced collagen production and wound closure | [6][7] |

| Collagen Peptides | Human Normal Dermal Fibroblasts | 0.01% (100 µg/mL) | 108.4 ± 7.6% increase in COL1A1 gene expression | [8] |

| Collagen Peptides | Human Normal Dermal Fibroblasts | 0.01% | 115.4 ± 13.2% increase in collagen levels (fluorescence intensity) | [8] |

Experimental Protocols

-

Cell Culture: Culture human dermal fibroblasts (HDFs) in a suitable medium until they form a confluent monolayer in a multi-well plate.

-

Creating the "Wound": Use a sterile pipette tip or a specialized cell scraper to create a uniform scratch down the center of each well.

-

Treatment: Wash the wells to remove detached cells and then add fresh medium containing the test peptide at various concentrations. Include a vehicle control and a positive control (e.g., TGF-β1).

-

Image Acquisition: Capture images of the scratch in each well at time zero and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group.

-

Cell Culture and Treatment: Seed HDFs in multi-well plates and allow them to adhere. Treat the cells with the test peptide for a specified duration (e.g., 48-72 hours).

-

Collagen Quantification in Supernatant:

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted soluble collagen using an enzyme-linked immunosorbent assay (ELISA) kit specific for type I or type III procollagen.

-

-

Collagen Quantification in Cell Layer (Immunofluorescence):

-

Fix the cells in the wells with paraformaldehyde.

-

Permeabilize the cells and then incubate with a primary antibody against collagen type I or III.

-

Add a fluorescently labeled secondary antibody.

-

Visualize and quantify the fluorescence intensity using a fluorescence microscope or a plate reader.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers specific for collagen genes (e.g., COL1A1, COL3A1) and a housekeeping gene for normalization.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway for peptide-stimulated collagen synthesis in dermal fibroblasts.

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

Conclusion

The therapeutic landscape for proline-rich peptides is expanding, with promising applications in both central nervous system disorders and regenerative medicine. Analogues of Prolyl-Leucyl-Glycinamide offer a novel approach to modulating dopamine signaling with potential benefits in hypertension and neurodegenerative diseases. Concurrently, peptides that stimulate collagen synthesis present a valuable strategy for enhancing wound healing and combating the effects of skin aging. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety of these promising peptide-based therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of these versatile molecules.

References

- 1. L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bubsnaturals.com [bubsnaturals.com]

- 6. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early Studies of Prolyl-lysyl-glycinamide (PLG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-lysyl-glycinamide (PLG), also known as melanocyte-stimulating hormone release-inhibiting factor (MIF-1) or melanostatin, is a tripeptide with significant neuromodulatory properties. Early research into this compound has revealed its potential as a therapeutic agent, primarily through its interaction with dopaminergic and opioid systems. This technical guide provides a comprehensive overview of the foundational studies on PLG, focusing on its mechanism of action, preclinical efficacy in models of Parkinson's disease and its anti-opioid effects. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to offer a thorough resource for researchers and professionals in drug development.

Core Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor

A pivotal aspect of PLG's pharmacological profile is its function as a positive allosteric modulator of the dopamine D2 receptor.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, PLG binds to a distinct site, enhancing the affinity of dopamine agonists for the D2 receptor.[4] This allosteric modulation increases the proportion of D2 receptors in a high-affinity state, which is the conformation that couples to G proteins to initiate intracellular signaling.[4]

Quantitative Analysis of D2 Receptor Modulation

Early studies demonstrated that PLG and its peptidomimetics could significantly enhance the binding of dopamine agonists, such as [3H]N-propylnorapomorphine ([3H]NPA), to D2 receptors. While specific EC50 or Ki values for PLG's allosteric modulation in these initial studies are not consistently reported in readily accessible literature, the qualitative effect was consistently observed. For instance, certain peptidomimetic analogs of PLG were found to be over 1000-fold more potent than PLG itself in enhancing agonist binding.[2] Some peptidomimetics of PLG have been shown to increase the binding of [3H]NPA to dopamine D2 receptors by up to 20% at concentrations around 10-10 M, while diastereoisomeric compounds could decrease binding by approximately 10% at concentrations of 10-8 M to 10-6 M, showcasing the nuanced nature of this allosteric modulation.[4]

Preclinical Efficacy in Models of Parkinson's Disease

The dopaminergic modulatory activity of PLG led to its investigation in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine neurons in the substantia nigra.

Potentiation of Apomorphine-Induced Rotation in 6-OHDA Lesioned Rats

A key preclinical model for Parkinson's disease involves the unilateral lesioning of the substantia nigra with 6-hydroxydopamine (6-OHDA), leading to dopamine depletion and subsequent motor asymmetry. In this model, dopamine agonists like apomorphine induce rotational behavior contralateral to the lesion. Early studies found that while PLG alone did not induce rotation, pretreatment with PLG significantly enhanced the rotational behavior caused by apomorphine.[5][6] This effect was notably biphasic, with lower doses of PLG potentiating the response and higher doses showing a loss of this enhancing activity.[5][6]

Table 1: Effect of this compound (PLG) on Apomorphine-Induced Rotation (Illustrative data based on qualitative descriptions in cited literature; specific quantitative values from early studies are not consistently available in a tabular format.)

| Treatment Group | Dose of PLG (mg/kg) | Apomorphine Dose (mg/kg) | Mean Rotations (turns/min) |

| Vehicle + Apomorphine | - | 0.5 | 5.2 ± 0.8 |